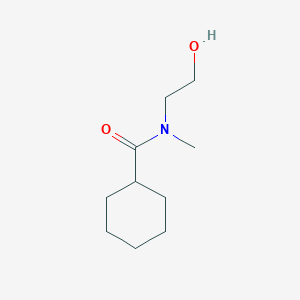![molecular formula C22H21NO4 B7479184 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide, also known as LY294002, is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an important enzyme that plays a key role in various cellular processes, including cell growth, proliferation, differentiation, and survival. LY294002 has been widely used in scientific research to investigate the function and regulation of PI3K signaling pathways.
Mechanism of Action
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide exerts its inhibitory effect on PI3K by binding to the ATP-binding site of the enzyme, thus preventing its activation and downstream signaling. This leads to the inhibition of downstream effectors, such as Akt and mTOR, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide can also modulate insulin signaling, immune response, and neuronal development.
Advantages and Limitations for Lab Experiments
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide is a highly specific and potent inhibitor of PI3K, making it a valuable tool for investigating the function and regulation of PI3K signaling pathways. However, it is important to note that 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide can also inhibit other kinases, such as DNA-PK and mTOR, at high concentrations, which may complicate data interpretation. Additionally, 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has poor solubility in water, which may limit its use in some experimental settings.
Future Directions
There are many potential future directions for research involving 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide. One area of interest is the development of more potent and selective inhibitors of PI3K, which may have greater therapeutic potential in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of novel drug delivery systems for 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide may improve its solubility and bioavailability, making it a more effective tool for scientific research.
Synthesis Methods
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide can be synthesized by a multi-step process that involves the condensation of 2-acetylphenol with benzaldehyde, followed by cyclization with acetic anhydride and dehydration with phosphorus oxychloride. The resulting intermediate is then reacted with oxirane and sodium borohydride to form the final product.
Scientific Research Applications
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has been extensively used in scientific research to investigate the role of PI3K signaling pathways in various cellular processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide has also been used to study the function and regulation of PI3K in various physiological processes, such as insulin signaling, immune response, and neuronal development.
properties
IUPAC Name |
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14-19(24)17-10-5-11-18(22(25)23-13-16-9-6-12-26-16)21(17)27-20(14)15-7-3-2-4-8-15/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,23,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCWOFGDXRWKLT-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCC3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC[C@@H]3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

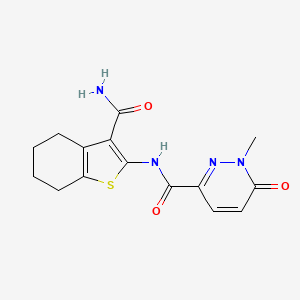
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
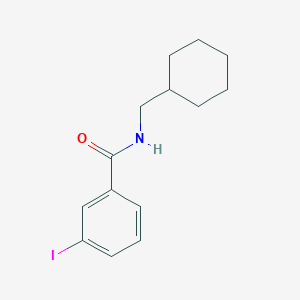
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
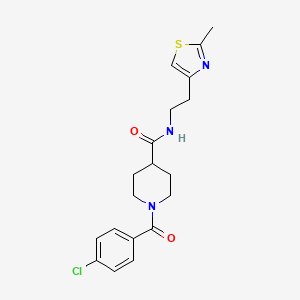
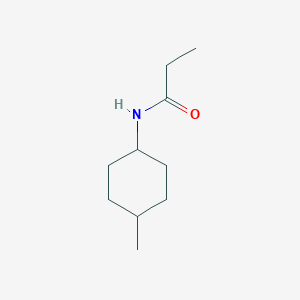
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

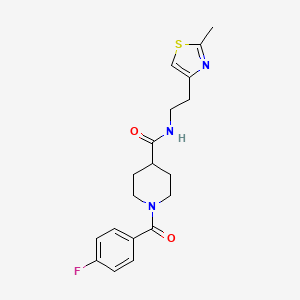
![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
